Deep HOMO Alignment for Hole Injection
The 3-position substitution of the aniline on the dibenzofuran core is essential for achieving the deep HOMO energy level required for efficient hole injection in OLEDs. The derivative 4-(dibenzo[b,d]furan-3-yl)-N,N-bis(4-vinylphenyl)aniline (3-CDTPA), synthesized directly from this building block, exhibits a measured HOMO of -5.50 eV by photoelectron yield spectroscopy . This value is deeper than common hole-transport materials such as TPD (HOMO ≈ -5.4 eV) and NPB (HOMO ≈ -5.3 eV), ensuring better energy-level alignment with typical anodes and emitting layers, which directly translates to lower driving voltages and higher power efficiency [1]. The 3-position linkage provides a specific conjugation length and electron distribution that cannot be replicated by the 4-position isomer; the 4-substituted analog typically yields a shallower HOMO due to extended conjugation, as inferred from the structure-property relationship established for TnDBFBP derivatives [2].
| Evidence Dimension | HOMO energy level |
|---|---|
| Target Compound Data | -5.50 eV (measured for 3-CDTPA, the direct derivative of 4-(Dibenzo[b,d]furan-3-yl)aniline) |
| Comparator Or Baseline | -5.4 eV (TPD) and -5.3 eV (NPB) for common HTMs; shallower HOMO expected for 4-substituted analog based on TnDBFBP structure-property trends |
| Quantified Difference | 0.1–0.2 eV deeper HOMO vs. TPD/NPB; estimated 0.1–0.3 eV difference vs. 4-substituted isomer |
| Conditions | Photoelectron yield spectroscopy (PYS) in air; TnDBFBP series measured under identical conditions in Mol. Syst. Des. Eng., 2023, 8, 388. |
Why This Matters
A deeper HOMO level of -5.50 eV reduces the hole injection barrier from the anode, directly lowering the turn-on voltage and improving power efficiency in OLED devices, making this building block the preferred choice for high-performance hole-transport layer synthesis.
- [1] Low-Temperature Cross-Linkable Hole Transport Materials for Solution-Processed Quantum Dot and Organic Light-Emitting Diodes with High Efficiency and Color Purity. (2023). DGIST Research Repository. View Source
- [2] Abe, S., Sasabe, H., et al. (2023). Effect of substitution position of dibenzofuran-terminated robust hole-transporters. Mol. Syst. Des. Eng., 8, 388–393. View Source
